diamino(113C)methan(18O)one

Mass Spectrometry Isotope Dilution Internal Standard

diamino(113C)methan(18O)one, commonly referred to as Urea-13C,18O, is a stable isotope-labeled analog of urea wherein the carbonyl carbon is enriched with Carbon-13 (13C) and the carbonyl oxygen is enriched with Oxygen-18 (18O). This compound is distinguished by a molecular weight of 63.05 g/mol and a characteristic mass shift of M+3 relative to unlabeled urea, which is critical for mass spectrometry-based applications.

Molecular Formula CH4N2O
Molecular Weight 63.048 g/mol
Cat. No. B12053893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namediamino(113C)methan(18O)one
Molecular FormulaCH4N2O
Molecular Weight63.048 g/mol
Structural Identifiers
SMILESC(=O)(N)N
InChIInChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)/i1+1,4+2
InChIKeyXSQUKJJJFZCRTK-URHJBJCFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Overview: Doubly Labeled Urea-13C,18O (diamino(113C)methan(18O)one) for High-Fidelity Tracing


diamino(113C)methan(18O)one, commonly referred to as Urea-13C,18O, is a stable isotope-labeled analog of urea wherein the carbonyl carbon is enriched with Carbon-13 (13C) and the carbonyl oxygen is enriched with Oxygen-18 (18O). This compound is distinguished by a molecular weight of 63.05 g/mol and a characteristic mass shift of M+3 relative to unlabeled urea, which is critical for mass spectrometry-based applications . Unlike single-label 13C-urea (M+1) or 15N2-urea (M+2), the dual heavy isotope incorporation provides a unique and highly resolvable isotopic signature that is essential for mitigating spectral overlap and ion suppression in complex biological matrices [1]. This compound is primarily employed as a high-purity internal standard or a metabolic tracer in advanced clinical and pharmaceutical research, where quantitative precision and tracer specificity are non-negotiable.

Procurement Alert: Why Generic Urea or Single-Isotope Analogs Cannot Replace Urea-13C,18O


Substituting diamino(113C)methan(18O)one with unlabeled urea, 13C-urea, or 18O-urea for quantitative applications introduces significant analytical and experimental risks. The +3 Dalton mass shift uniquely positions the Urea-13C,18O isotopologue in a region of the mass spectrum that is generally free from the natural isotopic envelope of the unlabeled analyte (M, M+1, M+2), thereby eliminating a common source of measurement bias and improving the limit of detection [1]. Furthermore, in metabolic flux studies where both carbon and oxygen fates must be tracked simultaneously, using separate single-label tracers in independent experiments doubles the biological variability and cost, while a single doubly labeled tracer provides co-registered, internally consistent kinetic data [2]. Procurement of a compound with rigorously defined isotopic purity (e.g., 99 atom % 13C; 95-98 atom % 18O) is therefore a critical specification for ensuring data reproducibility and minimizing cross-talk in multiplexed assays.

Quantitative Differentiation: Evidence-Based Performance Specifications for Urea-13C,18O


Mass Spectrometric Resolution: The M+3 Shift Advantage Over M+1 (13C) and M+2 (15N2) Analogs

The dual isotopic labeling of Urea-13C,18O results in a nominal mass increase of +3 Da relative to unlabeled urea, providing a distinct mass shift that is superior to single-isotope labels. Unlike a 13C-only label (M+1) or a 15N2 label (M+2), which can overlap with natural 13C and 18O isotopic abundances of the analyte, the M+3 signal of Urea-13C,18O resides in a less congested spectral region, minimizing isotopic cross-talk and improving assay specificity in complex matrices . This property is fundamental to its use as a 'Golden Standard' internal standard in quantitative mass spectrometry.

Mass Spectrometry Isotope Dilution Internal Standard

Isotopic Purity and Assay: Verifiable Specifications for Reproducible Research

The compound is commercially available with stringent, quantifiable specifications for both isotopic enrichment and chemical purity. As a benchmark, one leading supplier provides Urea-13C,18O with a certified isotopic purity of 99 atom % for 13C and 95 atom % for 18O, alongside an overall chemical assay of 98% (CP) . Alternative sources offer specifications of 99 atom % 13C and 98 atom % 18O . This contrasts with less rigorously characterized single-isotope products or unlabeled urea, where lower purity can introduce variable matrix effects or skewed isotopic ratios in tracer studies.

Quality Control Isotopic Enrichment Chemical Purity

Simultaneous Multi-Isotope Tracer Validation: Superior Experimental Efficiency Over Parallel Single-Label Infusions

The utility of a single compound bearing two distinct heavy isotope labels was validated in a seminal human metabolic study where [13C]- and [18O]urea were simultaneously infused. This approach demonstrated that both tracers could be measured concurrently in the same biological sample to provide independent but correlated estimates of urea production rate (Ra) [1]. The measured mean (±SE) urea production rates were 261 ± 12 and 509 ± 25 µmol·kg⁻¹·h⁻¹ for two different prime-to-infusion (P/I) dosing protocols, confirming the feasibility of a dual-label, single-experiment design [1]. A follow-up study further validated that both [13C]- and [18O]urea tracers reached plateau enrichment at the same time (2-4 h) during a primed constant infusion, establishing their comparable in vivo kinetic behavior [2].

Metabolic Flux Analysis Urea Kinetics Tracer Methodology

Alternative Isotopic Labeling Strategy: 18O as a Cost-Effective Substitute for 13C in Urea Breath Tests

A key innovation in the synthesis and application of this compound is the strategic use of 18O labeling to mitigate the high cost and supply chain fragility of 13C-enriched urea. A patented method describes the synthesis of 18O-labeled urea from H2¹⁸O as a direct, cost-reducing alternative to 13C-urea for the 13C-urea breath test (13C-UBT) for H. pylori detection [1]. The patent explicitly states that this approach 'lowers the separation difficulty of the isotope' while 'ensuring the accuracy of the detection results' [1]. This method provides an economically viable pathway to producing a diagnostic agent with equivalent clinical utility, addressing a known periodic global shortage of 13C [2].

Helicobacter pylori Diagnostic Assay Isotope Synthesis

Distinctive In Vivo Kinetic Behavior: Validated Tracer Performance in Human Metabolic Studies

The in vivo kinetic profile of Urea-13C,18O has been directly characterized in human subjects, confirming its suitability for precise metabolic rate measurements. In a primed constant-infusion study, [13C]- and [18O]urea were simultaneously infused, reaching a stable plateau in plasma enrichment after 2 hours and maintaining it for the duration of the 8-hour study [1]. This performance is comparable to that of other urea isotopologues used in similar protocols, but the dual-label allows for unique experimental designs [2]. The mean urea production rate measured using a single-dose [18O]urea protocol was 224 ± 14 µmol·kg⁻¹·h⁻¹, providing a quantitative benchmark for tracer recovery and systemic clearance [2].

Pharmacokinetics Metabolism In Vivo Tracing

Procurement-Aligned Application Scenarios for Urea-13C,18O (diamino(113C)methan(18O)one)


High-Precision Quantitative LC-MS/MS Internal Standard for Urea in Clinical Bioanalysis

For laboratories performing quantitative analysis of endogenous urea in plasma, serum, or urine using LC-MS/MS, Urea-13C,18O is the optimal internal standard (IS). Its M+3 mass shift ensures complete chromatographic co-elution with the analyte while providing a unique, interference-free MS/MS transition that is not confounded by the natural M+1 or M+2 isotopes of unlabeled urea . This is particularly critical for methods requiring high accuracy and precision across a wide dynamic range, where ion suppression or isotopic cross-talk from a less differentiated IS would degrade assay performance. Procurement of a batch with a certified chemical purity of ≥98% and high isotopic enrichment minimizes the need for post-hoc data correction and ensures method robustness .

Simultaneous Dual-Isotope Tracer Studies of Urea Kinetics and Nitrogen Metabolism

This compound enables advanced metabolic research where both the carbon and oxygen flux through the urea cycle must be tracked simultaneously. As validated in human studies, Urea-13C,18O can be infused as a single tracer to provide co-registered kinetic data on urea production and disposal, a design that is logistically simpler and more statistically powerful than conducting separate experiments with 13C-urea and 18O-urea . This application is ideal for investigating metabolic disorders, assessing the pharmacodynamic effects of drugs on hepatic function, and conducting nutritional studies on protein turnover, where reducing inter-day biological variation is paramount .

Cost-Mitigated, High-Volume Diagnostic Reagent for Helicobacter pylori Breath Testing

The patented synthesis of 18O-labeled urea presents a compelling case for procuring Urea-13C,18O as a cost-effective and supply-chain-resilient reagent for the 13C-urea breath test (13C-UBT) . The use of 18O as a substitute for the more expensive and supply-constrained 13C label directly addresses the economic barriers to widespread clinical adoption of this non-invasive diagnostic test . For clinical laboratories and public health programs performing high volumes of H. pylori testing, sourcing Urea-13C,18O can significantly reduce per-test costs while maintaining diagnostic accuracy, making it a strategically advantageous procurement decision.

Method Development and Calibration Standard for High-Resolution Mass Spectrometry (HRMS)

In HRMS workflows, the exact mass difference between Urea-13C,18O and unlabeled urea (e.g., 13C is 13.003355 Da heavier than 12C; 18O is 2.004246 Da heavier than 16O) provides a high-fidelity mass defect that facilitates unequivocal identification and quantification. This compound serves as an excellent calibrant and system suitability standard for tuning mass accuracy and evaluating instrument performance for small polar molecules . Its stability as a solid and high solubility in water (480 g/L at 20°C) simplifies preparation of stock solutions and ensures compatibility with aqueous mobile phases commonly used in metabolomics and clinical chemistry applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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